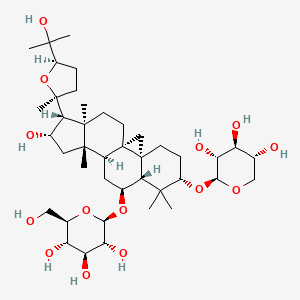

Astragaloside A

Overview

Description

Mechanism of Action

Astragaloside A, also known as Astragalin A, Cyclosiversioside F, or Astragaloside-A, is a tetracyclic triterpenoid saponin extracted from the Chinese medicinal herb Astragali . It exhibits various biological activities and serves as a marker for assessing the herb’s quality .

Target of Action

This compound targets several key genes and proteins in the body. Some of the shared genes include MMP13, NLRP3, TRIM21, GBP1, ADORA2A, PTAFR, TNF, MLNR, IL1B, NFKBIA, ADRB2, and IL6 . These targets play crucial roles in various biological processes, including inflammation, oxidative stress, and apoptosis .

Mode of Action

This compound interacts with its targets to bring about several changes. For instance, it has been shown to suppress inflammatory factors, increase T and B lymphocyte proliferation, and inhibit neutrophil adhesion-associated molecules . It also attenuates Streptococcus pneumoniae-induced inflammatory damage in alveolar epithelial cells by upregulating mRNA and Bcl-2 protein expression .

Biochemical Pathways

This compound affects several biochemical pathways. It has been found to inhibit the activation of the NF-κB pathway , a key regulator of immune and inflammatory responses. It also impacts the PI3K/Akt signaling pathway , which plays a crucial role in cellular processes such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking.

Pharmacokinetics

This compound exhibits moderate to fast elimination, with the elimination half-life varying between 34.0 to 131.6 minutes depending on the dose and the sex of the rat . The absolute bioavailability of this compound after oral administration was found to be 7.4% . It has poor water solubility but is readily soluble in methanol, ethanol, and dimethyl sulfoxide .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It has been shown to have anti-inflammatory effects, including suppressing inflammatory factors and increasing T and B lymphocyte proliferation . It also exhibits antioxidative stress effects, including scavenging reactive oxygen species, cellular scorching, and regulating mitochondrial gene mutations . Furthermore, it has neuroprotective effects, antifibrotic effects, and antitumor effects .

Biochemical Analysis

Biochemical Properties

Astragaloside A interacts with various enzymes, proteins, and other biomolecules. It has been shown to modulate reactive oxygen species-scavenging enzyme activities , participate in cell cycle arrest , and suppress inflammatory factors . It also increases T and B lymphocyte proliferation and inhibits neutrophil adhesion-associated molecules .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been shown to inhibit cell proliferation in T-cell lymphoma and promote TNFAIP3 expression to inhibit Raji cell proliferation in human B-cell lymphoma while promoting apoptosis . It also has effects on vascular endothelial cells , and can inhibit the proliferation and migration of vascular smooth muscle cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It has been shown to promote a reduction in the expression of ANXA1, with increased levels of cleaved Caspase 3 and PARP 1 . It also down-regulates the phosphorylation levels of P38, JNK, and AKT, inhibits the expression of Bcl-2, and up-regulates the expression of Bax .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to have long-term effects on cellular function. For instance, it has been found to effectively inhibit cell proliferation in T-cell lymphoma and promote TNFAIP3 expression to inhibit Raji cell proliferation in human B-cell lymphoma while promoting apoptosis . It also has been shown to have effects on the stability and degradation of certain proteins .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. It has shown therapeutic effects in animal models of diabetic nephropathy, such as alleviating gestational diabetes, delaying diabetic nephropathy, preventing myocardial cell apoptosis, and inhibiting vascular endothelial dysfunction . The potential effects of this compound on these conditions should be further investigated.

Metabolic Pathways

This compound is involved in various metabolic pathways. It has been suggested that this compound inhibits EV71 replication by targeting PI3K-AKT . It also activates the cAMP and the antioxidant stress response by targeting eight key metabolites, including hypoxanthine, 2-ketobutyric acid, adenine, nicotinic acid mononucleotide, prostaglandin H2, 6-Hydroxy-1 H-indole-3-acetamide, oxypurinol and PC (14:0/15:0) .

Subcellular Localization

Some studies have suggested that it may have effects on the subcellular localization of certain proteins

Preparation Methods

Synthetic Routes and Reaction Conditions: Astragaloside A can be synthesized through various methods, including acid hydrolysis, enzymatic hydrolysis, and Smith degradation of astragaloside IV . These methods involve breaking down the glycosidic bonds in astragaloside IV to yield this compound.

Industrial Production Methods: Industrial production of this compound typically involves the extraction of astragaloside IV from the roots of Astragalus membranaceus, followed by hydrolysis to produce this compound. The extraction process often uses solvents such as methanol, ethanol, and dimethyl sulfoxide .

Chemical Reactions Analysis

Types of Reactions: Astragaloside A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its pharmacological properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or amines.

Major Products: The major products formed from these reactions include modified saponins with enhanced biological activities, such as increased antioxidative or anti-inflammatory effects .

Scientific Research Applications

Astragaloside A has a wide range of scientific research applications:

Chemistry: Used as a precursor for synthesizing other bioactive compounds.

Biology: Studied for its effects on cellular processes, including apoptosis and autophagy.

Industry: Utilized in the development of health supplements and pharmaceuticals.

Comparison with Similar Compounds

- Astragaloside IV

- Astragaloside II

- Astragaloside III

Astragaloside A stands out due to its enhanced bioavailability and stronger therapeutic potential, making it a valuable compound in both research and clinical applications.

Properties

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[[(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-14-hydroxy-15-[(2S,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-6-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-9-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H68O14/c1-35(2)24(54-33-29(48)26(45)20(44)17-51-33)9-11-41-18-40(41)13-12-37(5)31(39(7)10-8-25(55-39)36(3,4)50)19(43)15-38(37,6)23(40)14-21(32(35)41)52-34-30(49)28(47)27(46)22(16-42)53-34/h19-34,42-50H,8-18H2,1-7H3/t19-,20+,21-,22+,23-,24-,25+,26-,27+,28-,29+,30+,31-,32-,33-,34+,37+,38-,39-,40-,41+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMNWISYXSJWHRY-AUJDEUPOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CCC23C1C(CC4C2(C3)CCC5(C4(CC(C5C6(CCC(O6)C(C)(C)O)C)O)C)C)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(CO8)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@]34C[C@@]35CC[C@@H](C([C@@H]5[C@H](C[C@H]4[C@@]1(C[C@@H]([C@@H]2[C@@]6(CC[C@@H](O6)C(C)(C)O)C)O)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)(C)C)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H68O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301347884 | |

| Record name | Astragaloside A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301347884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

785.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83207-58-3 | |

| Record name | Astragaloside A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83207-58-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Astragaloside A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083207583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Astragaloside A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301347884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ASTRAGALOSIDE A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3A592W8XKE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[6-(Methoxycarbonylamino)pyridin-3-yl]boronic acid](/img/structure/B600140.png)

![4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl](/img/structure/B600143.png)

![(1S,9R)-tert-Butyl 9-(1,3-dioxoisoindolin-2-yl)-10-oxooctahydro-1H-pyridazino[1,2-a][1,2]diazepine-1-carboxylate](/img/structure/B600155.png)

![Tris[4,4,4-trifluoro-1-(2-thienyl)-1,3-butanedionato]bis(triphenylphosphine oxide)europium](/img/structure/B600160.png)